molecular formula C6H7N B587991 3-Methylpyridine-d7 CAS No. 202529-13-3

3-Methylpyridine-d7

Cat. No. B587991
M. Wt: 100.172
InChI Key: ITQTTZVARXURQS-AAYPNNLASA-N
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Description

3-Methylpyridine-d7, also known as 3-Picoline, is an organic compound with the formula CD3C5D4N . It belongs to the class of organic compounds known as methylpyridines, which are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group .


Synthesis Analysis

The synthesis of 3-Methylpyridine has been performed by a multi-component reaction of ethanol, formaldehyde, and ammonia in the presence of H-Beta, H-ZSM-12, and H-ZSM-5 zeolite catalysts . The content of 3-methylpyridine increases with the increase of the temperature and the amount of 2- and 4-methylpyridines decreases .


Molecular Structure Analysis

The molecular formula of 3-Methylpyridine-d7 is CD3C5D4N . It has a molecular weight of 100.17 .


Chemical Reactions Analysis

The chemical reactions of 3-Methylpyridine are complex and involve multiple steps . For instance, the electrochemical oxidation of 3-Methylpyridine (3-MP) at synthetic boron-doped diamond (BDD) thin film electrode has been investigated by cyclic voltammetry and bulk electrolysis .


Physical And Chemical Properties Analysis

3-Methylpyridine-d7 is a stable compound if stored under recommended conditions . It has a molecular weight of 100.17 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .

Scientific Research Applications

  • Vibrational Analysis : A study by Kovács (1999) used a scaled quantum mechanical analysis to investigate the molecular vibrations of 3-methylpyridine, providing a reliable description of the fundamentals and revising earlier less sophisticated investigations. This research is significant for understanding the molecular structure and behavior of 3-methylpyridine (Kovács, 1999).

  • Segregation in Mixtures : Research by Krosi et al. (2004, 2005) studied the segregation in 3-methylpyridine-heavy water mixtures, analyzing the phase separation process using dynamic neutron radiography. This research contributes to the understanding of phase behavior in chemical mixtures (Krosi, Balaskó, & Jancsó, 2004), (Krosi, Balasko, & Jancso, 2005).

  • Antimicrobial Activity and DNA Interactions : Abu-Youssef et al. (2010) synthesized and characterized compounds involving 3-methylpyridine, examining their antimicrobial activity and interaction with DNA. This study is crucial for potential applications in microbiology and pharmaceuticals (Abu-Youssef et al., 2010).

  • Overtone Investigation : A study by Proos and Henry (1999) used spectroscopy methods to investigate the overtone spectra of methyl-substituted pyridines, including 3-methylpyridine-d7. This research aids in understanding the spectral characteristics of these compounds (Proos & Henry, 1999).

  • Electrophoretic Separation : Wren (1991) explored the relationships between pH and separation in the electrophoretic separation of methylpyridines, including 3-methylpyridine. This has implications for analytical chemistry and separation techniques (Wren, 1991).

  • Electrochemical Oxidation : Iniesta et al. (2001) studied the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode. This research is relevant for applications in electroorganic synthesis and wastewater treatment (Iniesta, Michaud, Panizza, & Comninellis, 2001).

  • Synthesis and Drug Development : Pesti et al. (2000) detailed the efficient functionalization of 2-fluoro-4-methylpyridine for the synthesis of a cognition enhancer drug, highlighting its application in medicinal chemistry (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).

Safety And Hazards

3-Methylpyridine is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage .

properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQTTZVARXURQS-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyridine-d7

Synthesis routes and methods I

Procedure details

ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
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Synthesis routes and methods II

Procedure details

A mixture of 28.1 g (0.72 mole) of sodamide, 400 cc of toluene containing 0.1 cc of oleic acid, and 65.5 g (0.60 mole) of 3-methoxypyridine was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with ammonia, pressurized to 30 psig with ammonia and then to 200 psig with nitrogen. The pressure relief valve was set at 340 psig. Cooling water was turned on the reflux condenser. The mixture was heated with stirring to 120° C. and kept heating (maximum temperature 136° C.) for about 4.5 hours until noncondensable gases stopped passing through the pressure relief valve. The autoclave was cooled the 25° C., vented to atmospheric pressure, and hydrolyzed with 150 cc of water. The oil phase was separated. The aqueous phase was extracted twice with 50 cc of an equal volume solution of 4-picoline and toluene. The oil layer and extracts were combined and distilled under vacuum to give 0.14 mole of recovered 3-methypyridine, 0.05 moles of 2-aminopyridine. 0.02 moles of 3-aminopyridine, 0.02 moles of 2-amino-3-methylpyridine, and 0.18 moles of 3-hydroxypyridine. When 3-methoxypyridine was aminated with sodamide in refluxing xylene at atmospheric pressure, a 40.3% yield of 2-amino-3-methoxypyridine (m.p. 79°-80° C.) was obtained. Both 2-amino-3-methylpyridine and 2-amino-3-methoxypyridine are valuable as starting materials for preparing herbicides as shown in Suzuki et al., Ger. Offen. 2,831,578 (1979). The 3-hydroxypyridine is a valuable starting material for the preparation of the drugs pirbuterol (cardiostimulant and oral brochodialator) and pyridostigmine (cholinergic).
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Synthesis routes and methods III

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Following the same general procedure as in Example 1, a gaseous mixture of 1,3-butadiene (2.1% by volume), formaldehyde (1.7% by volume), ammonia (7.8% by volume), air 31.5% by volume), steam (33.2% by volume) and nitrogen (23.7% by volume) was passed through a fluidised bed of "Synclyst" catalyst (previously treated with fluosilicic acid in an amount corresponding to 5% by weight of the catalyst) maintained at 320° C. The contact time was 4.9 seconds and the mixture was passed over a period of 4 hours during which time 0.41 mole of 1,3-butadiene and 0.33 mole of formaldehyde were fed. 0.352 mole of unreacted butadiene was recovered corresponding to a molar conversion of 14.8%. A total of 0.027 mole of pyridine and 0.0055 mole of 3-methylpyridine were formed, corresponding to a pyridine yield of 44% of the butadiene consumed.
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Synthesis routes and methods IV

Procedure details

2.0 cc of 80% PV3MO12Ox.20% SiO2 catalyst of Example 1 was placed in the microreactor and equilibrated at 405° C., then a gaseous mixture of 0.82 3-methylpyridine:0.18 3-methylpiperidine:7.5 NH3 :19.9 air was fed through the reactor using a contact time of 6.4 seconds. Conversion of the methylpiperidine was 100 percent and conversion of the methylpyridine was 93 percent. For each mole of combined 3-methylpiperidine plus 3-methylpyridine fed was obtained 0.853 mole of 3-cyanopyridine. If it be assumed that all of the converted 3-methylpyridine formed 3-cyanopyridine, the minimum selectivity of 3-methylpiperidine to 3-cyanopyridine was 50 percent.
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Citations

For This Compound
1
Citations
RJ Proos - 1999 - atrium.lib.uoguelph.ca
… The CH vibrational overtones of the hydrogen impurities in 3-methylpyridine-d7 (98%) and 4-methylpyridine-d7 (98%) are investigated in transitions involving up to 5 vibrational quanta …
Number of citations: 3 atrium.lib.uoguelph.ca

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